REACTION_SMILES
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[CH3:14][OH:15].[ClH:1].[OH:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[OH:2][CH:3]([C:4]([O:5][CH3:14])=[O:6])[CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C(O)C(O)Cc1ccccc1
|
Name
|
|
Type
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product
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Smiles
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COC(=O)C(O)Cc1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:14][OH:15].[ClH:1].[OH:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[OH:2][CH:3]([C:4]([O:5][CH3:14])=[O:6])[CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(O)Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(O)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:14][OH:15].[ClH:1].[OH:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[OH:2][CH:3]([C:4]([O:5][CH3:14])=[O:6])[CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(O)Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(O)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |